

# 3-Cyclopentylacrylonitrile: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 3-Cyclopentylacrylonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of **3-Cyclopentylacrylonitrile**, a key intermediate in the pharmaceutical industry.

## Chemical Structure and Identification

**3-Cyclopentylacrylonitrile** is an  $\alpha,\beta$ -unsaturated nitrile. It is characterized by a cyclopentyl group attached to the  $\beta$ -carbon of an acrylonitrile backbone.<sup>[1]</sup> The molecule exists as a mixture of (E) and (Z) geometric isomers, with the (E)-isomer being the predominant form utilized in pharmaceutical synthesis.<sup>[1]</sup>

| Identifier                 | Value  |
|----------------------------|--|
| Molecular Formula          | C <sub>8</sub> H <sub>11</sub> N <sup>[2][3][4][5]</sup>         |
| Molecular Weight           | 121.18 g/mol <sup>[2][3][4][5]</sup>                             |
| IUPAC Name (E-isomer)      | (2E)-3-cyclopentylprop-2-enenitrile <sup>[4][5]</sup>            |
| IUPAC Name (Z-isomer)      | (2Z)-3-cyclopentylprop-2-enenitrile <sup>[6]</sup>               |
| Canonical SMILES           | C1CCC(C1)C=CC#N <sup>[5]</sup>                                   |
| Isomeric SMILES (E-isomer) | C1CCC(C1)/C=C/C#N <sup>[5]</sup>                                 |
| InChI (E-isomer)           | InChI=1S/C8H11N/c9-7-3-6-8-4-1-2-5-8/h3,6,8H,1-2,4-5H2/b6-3+[4]  |
| InChIKey (E-isomer)        | VMELXYJYSXXORF-ZZXKWVIFSA-N <sup>[4]</sup>                       |
| CAS Number                 | 591769-05-0 (for the mixture of isomers) <sup>[2][3][4][5]</sup> |

## Physicochemical Properties

Experimentally determined physicochemical data for **3-Cyclopentylacrylonitrile** is limited in publicly available literature. The following table summarizes predicted and available data.

| Property                  | Value                                     | Source                |
|---------------------------|---|-----------------------|
| Physical State            | Colorless to light yellow liquid or solid | <sup>[7][8]</sup>     |
| Boiling Point (Predicted) | 209.0 ± 9.0 °C at 760 mmHg                | <sup>[7][9]</sup>     |
| Density (Predicted)       | 1.027 ± 0.06 g/cm <sup>3</sup>            | <sup>[7][8]</sup>     |
| Flash Point               | 79.9 °C                                   | <sup>[9]</sup>        |
| XLogP3                    | 2.4                                       | <sup>[6]</sup>        |
| Storage Temperature       | 2-8°C, airtight, dry                      | <sup>[7][8][10]</sup> |

# Synthesis of 3-Cyclopentylacrylonitrile

The most prominently cited and efficient method for synthesizing **3-Cyclopentylacrylonitrile** is the Horner-Wadsworth-Emmons (HWE) reaction.[\[11\]](#) This reaction involves the condensation of a phosphonate ester carbanion with an aldehyde.[\[11\]](#)

## Horner-Wadsworth-Emmons (HWE) Synthesis Protocol

This protocol details the synthesis of a mixture of (2E)- and (2Z)-**3-cyclopentylacrylonitrile** from cyclopentanecarbaldehyde and diethyl cyanomethylphosphonate.[\[3\]](#)[\[7\]](#)

### Reagents:

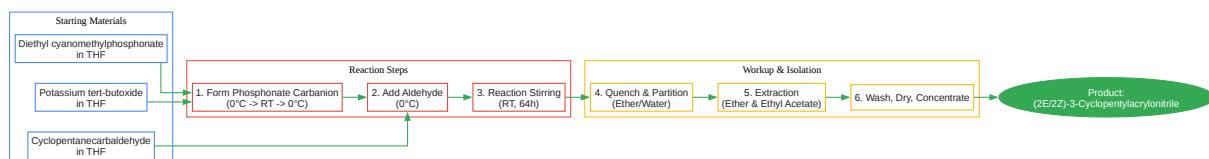
- Diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol)
- Potassium tert-butoxide (1.0 M solution in THF, 235 mL)
- Cyclopentanecarbaldehyde (22.0 g, 0.224 mol)
- Tetrahydrofuran (THF, 360 mL)
- Diethyl ether
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

### Procedure:

- A solution of diethyl cyanomethylphosphonate in THF (300 mL) is slowly added dropwise to a solution of 1.0 M potassium tert-butoxide in THF (235 mL) at 0 °C.[\[3\]](#)[\[7\]](#)
- The ice bath is removed, and the reaction mixture is allowed to warm to room temperature.  
[\[3\]](#)[\[7\]](#)
- The mixture is then cooled back to 0 °C.[\[3\]](#)[\[7\]](#)

- A solution of cyclopentanecarbaldehyde in THF (60 mL) is added slowly and dropwise.[3][7]
- The ice bath is removed, and the reaction is stirred at ambient temperature for 64 hours.[3][7]
- The reaction mixture is partitioned between diethyl ether and water.[3][7]
- The aqueous phase is extracted three times with diethyl ether, followed by two extractions with ethyl acetate.[3][7]
- The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[3][7]

This procedure yields a mixture of (2E)- and (2Z)-**3-cyclopentylacrylonitrile** (approx. 89% yield), which can be used in subsequent steps without further purification.[3][7]



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Caption: Horner-Wadsworth-Emmons synthesis workflow for **3-Cyclopentylacrylonitrile**.

## Spectroscopic Analysis

### <sup>1</sup>H NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of the product from the HWE synthesis shows a mixture of (2E) and (2Z) isomers.

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):  $\delta$  6.69 (dd, 1H, trans olefin), 6.37 (t, 1H, cis-olefin), 5.29 (dd, 1H, trans-olefin), 5.20 (d, 1H, cis-olefin), 3.07-2.95 (m, 1H, cis-product), 2.64-2.52 (m, 1H, trans-product), 1.98-1.26 (m, 16H).[3][7]

## $^{13}\text{C}$ NMR, IR, and Mass Spectrometry

Experimental  $^{13}\text{C}$  NMR, Infrared (IR), and Mass Spectrometry (MS) data for **3-Cyclopentylacrylonitrile** are not readily available in the public domain. Researchers are advised to obtain this information from the Certificate of Analysis provided by the supplier or to perform the analysis independently.

## Reactivity and Applications in Drug Development

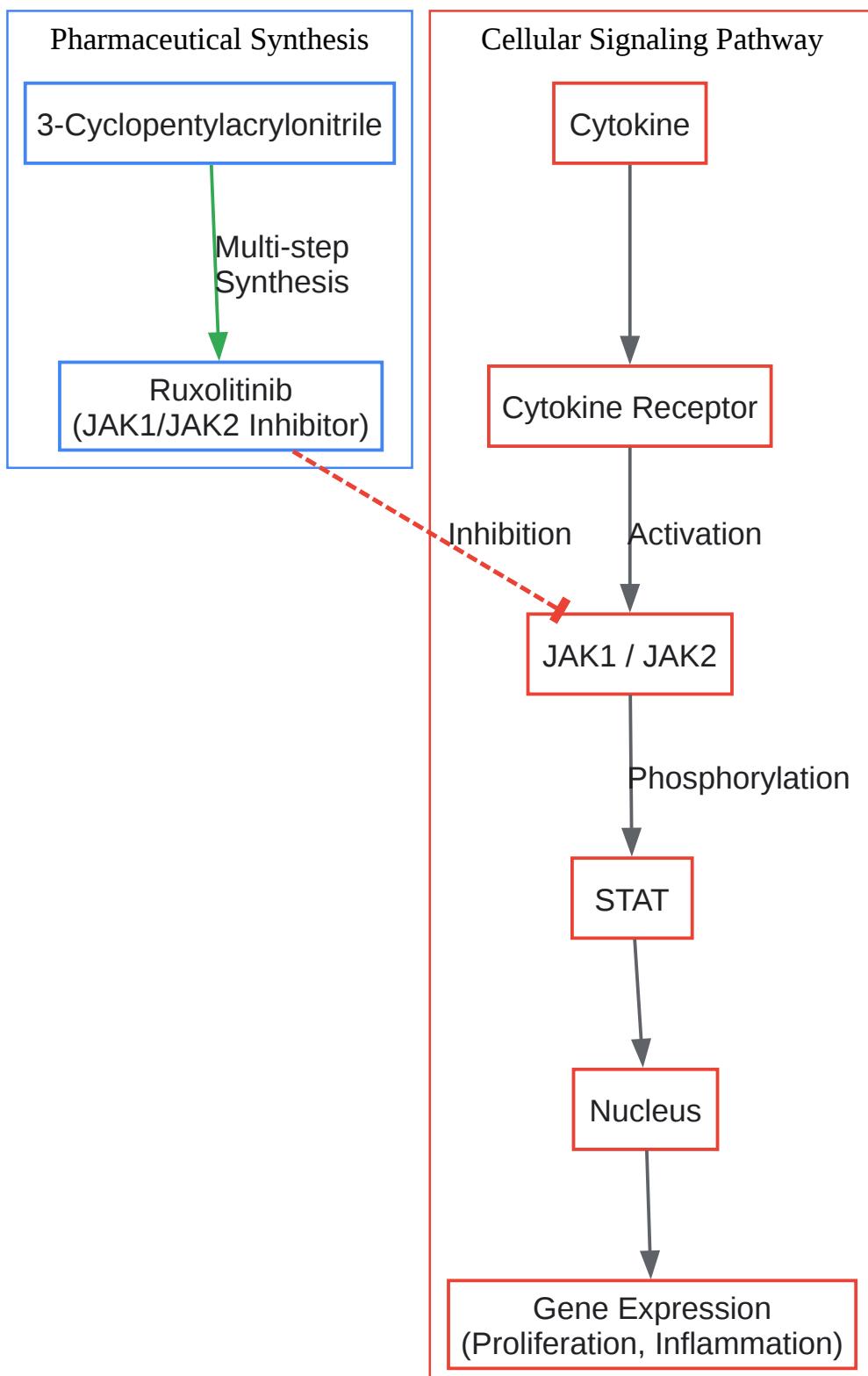
**3-Cyclopentylacrylonitrile** is a versatile chemical intermediate, primarily valued for its role in the synthesis of kinase inhibitors.[1]

Key Applications:

- Ruxolitinib Synthesis: It is a critical precursor in the production of Ruxolitinib, a potent inhibitor of Janus kinase (JAK) 1 and 2.[11] Ruxolitinib is used to treat myelofibrosis and polycythemia vera.[5]
- Trasitinib Phosphate Synthesis: The compound also serves as an intermediate in the synthesis of trasitinib phosphate, another kinase inhibitor used in targeted cancer therapies.[5]
- Organic Synthesis: The acrylonitrile functional group and the double bond allow it to participate in a variety of chemical reactions, including:
  - Nucleophilic Addition: The nitrile group can undergo nucleophilic attack.[12]
  - Electrophilic Addition: Halogens or hydrogen halides can add across the double bond.[5]
  - Hydrogenation: The double bond can be reduced to form the corresponding saturated nitrile.[5]

- Polymerization: It can be used as a monomer in polymerization processes.[5]

The cyclopentyl moiety is crucial for ensuring high target selectivity and metabolic stability in the final drug products, such as Ruxolitinib.[1]

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Caption: Role of **3-Cyclopentylacrylonitrile** as a precursor to the JAK-STAT pathway inhibitor Ruxolitinib.

## Safety and Handling

**3-Cyclopentylacrylonitrile** is considered a hazardous substance and should be handled with appropriate safety precautions.

| Hazard Information           | Details  |
|------------------------------|--|
| GHS Hazard Statements        | H301: Toxic if swallowed.[12] H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H335: May cause respiratory irritation.[7]  |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
| Hazard Class                 | IRRITANT[7]  |
| Storage Class                | 11 - Combustible Solids  |

It is recommended to handle this compound in a well-ventilated area using personal protective equipment, including gloves and safety glasses.[13] Avoid contact with skin and eyes, and prevent inhalation of vapors.[13]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)